molecular formula C11H10BrNO2 B12553495 Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate CAS No. 143952-55-0

Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate

Cat. No.: B12553495
CAS No.: 143952-55-0
M. Wt: 268.11 g/mol
InChI Key: DZOIEVLOQDAGSO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 2nd position, and a carboxylate ester group at the 1st position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate typically involves the bromination of 2-methyl-1H-indole-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of palladium-catalyzed intramolecular oxidative coupling is another method that can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding indole derivatives or reduced to remove the bromine atom.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex indole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted indoles with various functional groups depending on the nucleophile used.
  • Oxidized or reduced indole derivatives with modified electronic properties.

Scientific Research Applications

Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of various molecular targets, including receptors, enzymes, and ion channels, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

CAS No.

143952-55-0

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 3-bromo-2-methylindole-1-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-7-10(12)8-5-3-4-6-9(8)13(7)11(14)15-2/h3-6H,1-2H3

InChI Key

DZOIEVLOQDAGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C(=O)OC)Br

Origin of Product

United States

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